molecular formula C13H16O2 B14375097 3-[(4-Methylphenyl)methyl]pentane-2,4-dione CAS No. 90137-62-5

3-[(4-Methylphenyl)methyl]pentane-2,4-dione

Cat. No.: B14375097
CAS No.: 90137-62-5
M. Wt: 204.26 g/mol
InChI Key: UZIMKHCPADQMQQ-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)methyl]pentane-2,4-dione is an organic compound with a complex structure that includes a benzyl group attached to a pentane-2,4-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)methyl]pentane-2,4-dione typically involves the alkylation of pentane-2,4-dione with a benzyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pentane-2,4-dione, forming an enolate ion that can then react with the benzyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)methyl]pentane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-[(4-Methylphenyl)methyl]pentane-2,4-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)methyl]pentane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2,4-pentanedione: Similar structure but lacks the benzyl group.

    4-Methyl-2-pentene: Contains a similar carbon backbone but with different functional groups.

    2,2,4-Trimethylpentane: A branched alkane with a similar carbon skeleton but different substituents.

Properties

CAS No.

90137-62-5

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]pentane-2,4-dione

InChI

InChI=1S/C13H16O2/c1-9-4-6-12(7-5-9)8-13(10(2)14)11(3)15/h4-7,13H,8H2,1-3H3

InChI Key

UZIMKHCPADQMQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)C)C(=O)C

Origin of Product

United States

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